Cas no 2178772-13-7 (N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide)

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a synthetic small-molecule compound featuring a pyrimidine-pyrazole hybrid scaffold. Its structure incorporates a cyclopropyl-substituted pyrimidine core linked to a phenylpyrazole carboxamide moiety, offering potential for selective binding interactions. The compound's design leverages the steric and electronic properties of the cyclopropyl group to enhance metabolic stability while maintaining target affinity. The pyrazole and pyrimidine rings contribute to its versatility in medicinal chemistry applications, particularly in kinase inhibition or receptor modulation. Its well-defined molecular architecture allows for precise structure-activity relationship studies, making it a valuable intermediate or candidate for pharmaceutical research. The compound exhibits favorable physicochemical properties, including moderate lipophilicity, for further optimization.
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide structure
2178772-13-7 structure
Product Name:N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
CAS No:2178772-13-7
MF:C19H19N5O
MW:333.387063264847
CID:5338043
Update Time:2025-05-25

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
    • N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenylpyrazole-4-carboxamide
    • N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
    • Inchi: 1S/C19H19N5O/c1-13-17(11-23-24(13)16-5-3-2-4-6-16)19(25)20-10-15-9-18(14-7-8-14)22-12-21-15/h2-6,9,11-12,14H,7-8,10H2,1H3,(H,20,25)
    • InChI Key: FCOUGNSLTWUHIV-UHFFFAOYSA-N
    • SMILES: O=C(C1C=NN(C2C=CC=CC=2)C=1C)NCC1=CC(C2CC2)=NC=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 463
  • XLogP3: 2
  • Topological Polar Surface Area: 72.7

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide Pricemore >>

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Additional information on N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Comprehensive Overview of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (CAS No. 2178772-13-7)

The compound N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (CAS No. 2178772-13-7) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This pyrimidine-pyrazole hybrid structure is characterized by its unique cyclopropyl and phenyl substituents, which contribute to its potential biological activity. Researchers are particularly interested in its role as a small molecule inhibitor or modulator in various biochemical pathways, making it a subject of ongoing studies in drug discovery.

In recent years, the demand for heterocyclic compounds like N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has surged due to their versatility in targeting enzyme inhibition and receptor binding. The compound's carboxamide moiety is a critical feature, often associated with enhanced solubility and bioavailability, which are key considerations in modern drug design. Its CAS No. 2178772-13-7 serves as a unique identifier, facilitating precise referencing in academic and industrial databases.

The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves multi-step organic reactions, including cyclization and amidation processes. These methods are optimized to achieve high yields and purity, which are essential for its application in high-throughput screening (HTS) and structure-activity relationship (SAR) studies. The compound's molecular weight and logP values are frequently analyzed to predict its pharmacokinetic properties, a topic of great interest in computational chemistry circles.

One of the most discussed applications of CAS No. 2178772-13-7 is its potential role in kinase inhibition. Kinases are a hot topic in cancer research, and this compound's pyrimidine core aligns with known ATP-competitive inhibitors. This has led to speculation about its utility in targeted therapy, though rigorous clinical validation is still pending. The phenyl-pyrazole segment further enhances its binding affinity, a feature often explored in fragment-based drug discovery.

From a green chemistry perspective, the production of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is being refined to reduce environmental impact. Solvent-free reactions and catalytic methods are under investigation, addressing the growing demand for sustainable synthesis in the pharmaceutical industry. This aligns with global trends toward ESG compliance in chemical manufacturing.

In summary, N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (CAS No. 2178772-13-7) represents a compelling case study in modern medicinal chemistry. Its structural complexity, combined with its potential therapeutic applications, ensures its relevance in both academic and industrial research. As the scientific community continues to explore its mechanisms, this compound may well emerge as a cornerstone in the development of next-generation bioactive molecules.

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